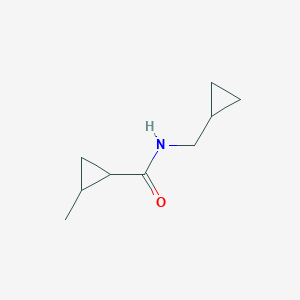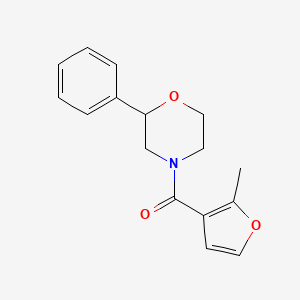
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one, also known as MPPC, is a chemical compound that has been studied for its potential therapeutic applications. MPPC belongs to the class of pyridazinone derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one involves its ability to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cognitive function. 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one in lab experiments include its ability to exhibit various biochemical and physiological effects, as well as its potential therapeutic applications. However, the limitations of using 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one in lab experiments include the need for further research to determine its safety and efficacy, as well as the potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one. Further research is needed to determine its safety and efficacy in humans, as well as its potential use in the treatment of neurodegenerative diseases and cancer. Additionally, the development of new synthesis methods for 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one may lead to improved yields and reduced costs. Finally, the study of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one in combination with other compounds may lead to the development of more effective therapeutic treatments.
Synthesemethoden
The synthesis of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one involves the condensation of 2-phenylpyrrolidine-1-carboxylic acid with 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid, followed by reduction of the nitro group to an amine group. The resulting product is then acylated with ethyl chloroformate to obtain 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-15(20)10-9-13(17-18)16(21)19-11-5-8-14(19)12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQYJTPJUAHWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)




![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)


![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)


